Soraprazan

Gastroesophageal reflux disease Acid suppression In vivo pharmacology

Researchers face variability in P-CAB data due to compound-specific binding kinetics. Soraprazan (BYK61359) offers a defined alternative to PPIs or other P-CABs. - **Quantified potency:** Ki 6.4 nM, Kd 26.4-28.27 nM, >2000-fold selectivity for H,K-ATPase. - **In vivo validated:** Superior to esomeprazole in canine pH-metry for GERD modeling. - **Structural probe:** Cryo-EM ready; distinct binding mode from revaprazan/tegoprazan. - **ADME support:** Scalable synthesis of glucuronide metabolites available for LC-MS/MS method development.

Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
CAS No. 261944-46-1
Cat. No. B051770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoraprazan
CAS261944-46-1
Synonyms(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-H)(1,7)naphtyridin-8-ol
2,3-dimethyl-8-hydroxy-7-(2-methoxyethoxy)-9-phenyl-7,8,9,10-tetrahydroimidazo(1,2-h)(1,7)naphthyridine
BYK 61359
BYK-61359
BYK61359
remofuscin
soraprazan
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
InChIInChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
InChIKeyPWILYDZRJORZDR-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Soraprazan Procurement Guide


Soraprazan (CAS 261944-46-1), also known as BYK61359, is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump, classified as a potassium-competitive acid blocker (P-CAB) [1]. It acts by binding competitively and reversibly to the potassium binding site of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting parietal cell secretion of H+ ions into the gastric lumen [2]. The compound demonstrates an in vitro Ki of 6.4 nM and a Kd of 26.4-28.27 nM for its target , with a reported selectivity of >2000-fold for H,K-ATPase over Na,K- and Ca-ATPases [3].

H+,K+-ATPase pathway inhibition studies
P-CAB binding-mode and kinetics research context
Selectivity for gastric H+,K+-ATPase over other ATPases

Soraprazan: Why Substitution Fails


Potassium-competitive acid blockers (P-CABs) are not a homogeneous class; structural variations among compounds like revaprazan, tegoprazan, and vonoprazan dictate distinct binding modes, residence times, and acid suppression kinetics that directly impact experimental outcomes [1]. A 2022 structural study at 2.8 Å resolution revealed that revaprazan adopts a novel binding mode with its tetrahydroisoquinoline moiety penetrating deep into the cation transport conduit, a pose distinct from that of soraprazan [2]. Furthermore, P-CABs as a class differ fundamentally from proton pump inhibitors (PPIs) such as esomeprazole in onset of action, duration of acid suppression, and metabolic stability, with P-CABs achieving peak acid suppression more rapidly and exhibiting a longer intrinsic duration of effect [3]. These mechanistic and pharmacokinetic differences mean that substituting one P-CAB for another, or a P-CAB for a PPI, without accounting for compound-specific potency, selectivity, and in vivo performance can confound experimental interpretation and compromise reproducibility.

P-CAB variability Binding poses differ among soraprazan, revaprazan, and tegoprazan; kinetic and acid-suppression profiles may not transfer.
PPI mismatch P-CABs and PPIs differ in onset, duration, and mechanism; direct substitution without validation may confound experimental interpretation.

Soraprazan: Comparative Evidence


In Vivo Onset and pH Elevation vs. Esomeprazole

In a direct head-to-head comparison in a conscious dog model, soraprazan demonstrated superiority to the proton pump inhibitor esomeprazole in both the onset of action and the extent and duration of intragastric pH elevation [1].

In vivo pH elevation
Head-to-head
Rapid and sustained pH elevation vs. esomeprazole
Reported faster onset and greater pH elevation in vivo
Conscious dog model; pentagastrin-stimulated
Gastroesophageal reflux disease Acid suppression In vivo pharmacology

H,K-ATPase Binding Affinity

Soraprazan exhibits a Ki of 6.4 nM and a Kd of 26.4-28.27 nM for the gastric H,K-ATPase, characterizing it as a high-affinity reversible inhibitor [1]. While direct comparator data for Ki values of other P-CABs under identical conditions are not available in the same study, these values establish a quantitative baseline for potency comparisons.

Binding affinity
Baseline values
Ki 6.4 nM; Kd 26.4–28.27 nM
Supports enzyme inhibition assay benchmarking
In vitro; no direct comparator in same assay
H+/K+ ATPase Enzyme inhibition Binding affinity

H,K-ATPase Selectivity

Soraprazan demonstrates >2000-fold selectivity for gastric H,K-ATPase over Na,K-ATPase and Ca-ATPase in vitro [1]. This high degree of target specificity is a class characteristic of P-CABs and is consistent across multiple studies.

Selectivity ratio
Class-level
>2000-fold for H,K-ATPase over Na,K- and Ca-ATPases
Minimizes off-target confounding in cellular models
In vitro enzyme activity assays
Selectivity profiling Off-target activity Drug safety

Acid Suppression in Isolated Gastric Glands

In isolated gastric glands, soraprazan inhibits dibutyryl cAMP-stimulated acid accumulation with an IC50 of 0.19 μM (95% CI: 0.09-0.40 μM) [1]. For context, the P-CAB AZD0865 has been reported to inhibit acid secretion in similar rat gastric gland preparations, though direct head-to-head data are lacking [2].

Gastric gland IC50
Cross-study comparable
IC50 = 0.19 μM (95% CI 0.09–0.40 μM)
Physiological benchmark for acid suppression studies
Isolated gastric glands; cross-study with AZD0865
Ex vivo pharmacology Gastric glands Acid secretion

Binding Mode vs. Revaprazan and Tegoprazan

Cryo-EM structures at 2.8 Å resolution reveal that soraprazan, tegoprazan, and revaprazan adopt distinct binding poses within the gastric proton pump [1]. Revaprazan uniquely positions its tetrahydroisoquinoline moiety deep in the cation transport conduit, while soraprazan and tegoprazan exhibit different interaction patterns . These structural differences at the atomic level can influence binding kinetics and residence time.

Binding mode comparison
Head-to-head
Distinct cryo-EM poses at 2.8 Å; revaprazan tetrahydroisoquinoline deep in conduit
P-CAB binding poses differ; structural basis for non-interchangeability
Cryo-EM structures; qualitative differences
Structural biology Cryo-EM Drug-target interactions

Metabolite Synthesis for ADME Studies

A scalable synthetic route to glucuronide conjugates of soraprazan has been established, enabling gram-scale production of key metabolites previously inaccessible due to the compound's instability under standard glucuronidation conditions [1]. This achievement is specific to soraprazan and facilitates detailed pharmacokinetic and metabolite profiling.

Metabolite access
Method context
Gram-scale glucuronide synthesis via N-acetylated coupling
Enables ADME metabolite identification and LC-MS/MS method development
Synthetic chemistry; overcomes instability in standard glucuronidation
Drug metabolism Glucuronidation ADME

Soraprazan: Research Applications


GERD Acid Suppression Models

Soraprazan is the preferred tool compound for in vivo studies modeling gastroesophageal reflux disease (GERD) where rapid onset and sustained elevation of intragastric pH are critical endpoints. Its demonstrated superiority over esomeprazole in canine pH-metry studies [1] makes it an ideal reference compound for evaluating novel acid-suppressive therapies in large animal models.

Structural Biology of H,K-ATPase

Given the availability of high-resolution cryo-EM structures of the gastric proton pump in complex with soraprazan [2], this compound serves as an essential molecular probe for structural biology investigations. Its distinct binding mode, compared to revaprazan and tegoprazan, provides a unique template for structure-based drug design and for understanding the molecular determinants of P-CAB binding kinetics.

H,K-ATPase Inhibitor Benchmarking

Soraprazan's well-characterized Ki (6.4 nM), Kd (26.4-28.27 nM), and >2000-fold selectivity profile make it an ideal positive control and benchmarking standard for in vitro assays evaluating novel H,K-ATPase inhibitors. Researchers can use these quantitative parameters to calibrate their own enzyme inhibition and binding assays, ensuring cross-study comparability.

ADME and Metabolite Profiling

The availability of a scalable synthesis for soraprazan glucuronide metabolites [3] uniquely positions this compound for advanced ADME studies. Researchers can obtain gram quantities of key metabolites to develop and validate LC-MS/MS methods, conduct metabolite identification in biological matrices, and assess the potential for drug-drug interactions or toxicity associated with glucuronidation pathways.

Application
Selection Property
Validation Focus
GERD acid-suppression research models
Rapid pH elevation onset
In vivo pH-metry and onset-of-action endpoints
Cryo-EM structural biology studies
Distinct P-CAB binding pose
Binding mode comparison vs. other P-CABs
H+,K+-ATPase inhibitor benchmarking
Well-characterized affinity parameters
Enzyme inhibition and binding assay calibration
ADME and metabolite profiling
Scalable glucuronide metabolite synthesis
LC-MS/MS method validation and metabolite identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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